Ethyl-delta-9-tetrahydrocannabinol (CAS 134840-81-6) is a synthetic analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis. It belongs to the classical cannabinoid structural class and is characterized by a two-carbon ethyl group at the C-3 position of the aromatic ring, in contrast to the five-carbon pentyl chain found in naturally abundant Δ⁹-THC. This specific modification makes it a critical tool for systematically investigating the structure-activity relationships (SAR) that govern cannabinoid receptor binding and functional potency.
Substituting Ethyl-delta-9-THC with more common analogs like Δ⁹-THC (pentyl chain) or Δ⁹-THCV (propyl chain) is unsuitable for its primary research applications. The affinity and functional potency of classical cannabinoids at CB1 and CB2 receptors are critically dependent on the length of the C-3 alkyl side chain. A decrease in chain length from the optimal five-to-eight carbons results in a predictable, non-interchangeable reduction in receptor binding and agonist activity. Therefore, using Δ⁹-THC or another homolog would fundamentally alter the experimental variable, making it impossible to accurately map the lower-potency region of the cannabinoid pharmacophore or to establish a structurally homologous baseline control.
The primary value of Ethyl-delta-9-THC lies in its position within the well-established structure-activity relationship (SAR) of classical cannabinoids. Multiple studies have demonstrated that the length of the C-3 alkyl side chain directly correlates with binding affinity and potency at CB1 and CB2 receptors. Affinity generally increases with chain length, peaking with heptyl (C7) or octyl (C8) chains, while the pentyl (C5) chain of standard Δ⁹-THC provides a high-potency benchmark. Conversely, analogs with chains shorter than five carbons, such as the propyl (C3) chain of Δ⁹-THCV, show progressively lower binding affinity and potency. While direct binding data for the ethyl (C2) analog is not specifically published, this established SAR trend indicates that Ethyl-delta-9-THC will exhibit significantly lower potency than both Δ⁹-THC and Δ⁹-THCV, providing a critical low-activity data point for SAR studies.
| Evidence Dimension | Cannabinoid Receptor (CB1/CB2) Binding Affinity & Functional Potency |
| Target Compound Data | Lower affinity and potency relative to Δ⁹-THC and Δ⁹-THCV (inferred from established SAR). |
| Comparator Or Baseline | Δ⁹-THC (pentyl chain) serves as the high-potency benchmark. Δ⁹-THCV (propyl chain) has lower potency than Δ⁹-THC. |
| Quantified Difference | Potency decreases in a linear fashion as the alkyl chain length is reduced below five carbons. |
| Conditions | In vitro cannabinoid receptor binding assays and in vivo functional activity assays (e.g., analgesia, hypothermia). |
This compound is essential for researchers conducting SAR studies to precisely quantify how minimal alkyl chain length modulates receptor interaction and functional activity.
The primary application is in pharmacological research to build a homologous series of C-3 alkyl cannabinoids. Procuring the ethyl (C2), propyl (C3), butyl (C4), and pentyl (C5) analogs allows for a systematic investigation of how chain length influences receptor pocket interactions, binding kinetics, and signal transduction pathways.
In experiments assessing the effects of high-potency cannabinoids like Δ⁹-THC or synthetic agonists (e.g., CP-55,940), Ethyl-delta-9-THC serves as a structurally homologous negative control. Its use helps to confirm that observed effects are due to potent receptor activation rather than non-specific membrane interactions or other off-target effects of the classical cannabinoid scaffold.
For forensic, toxicological, and quality control laboratories, a certified reference material of Ethyl-delta-9-THC is necessary for method development and validation. It enables the unambiguous identification and quantification of this specific synthetic analog in seized materials or commercial products, ensuring accurate differentiation from regulated isomers like Δ⁹-THC and Δ⁸-THC.